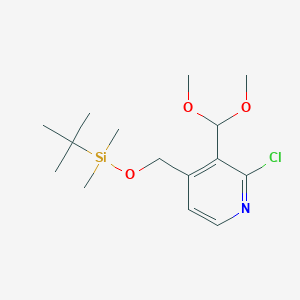

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

Description

Historical Context of Functionalized Pyridine Derivatives

The development of functionalized pyridine derivatives traces its origins to the pioneering work of early organic chemists who recognized the fundamental importance of nitrogen-containing heterocycles in both natural products and synthetic chemistry. Thomas Anderson's discovery of pyridine in 1849 through the examination of animal bone oil marked the beginning of systematic pyridine chemistry. Anderson isolated pure pyridine two years after his initial observation, describing it as a highly water-soluble substance with distinctive chemical properties that set it apart from simple aromatic compounds. The nomenclature itself reflects the compound's discovery conditions, as Anderson named it pyridine after the Greek word for fire, acknowledging its flammable nature and adding the suffix indicating a cyclic nitrogen-containing compound.

The structural elucidation of pyridine required several decades of intensive research, with Wilhelm Körner and James Dewar proposing in the 1870s that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with nitrogen. This fundamental understanding provided the foundation for subsequent synthetic developments. William Ramsay's 1876 synthesis of pyridine from acetylene and hydrogen cyanide in a red-hot iron-tube furnace represented the first successful preparation of a heteroaromatic compound, establishing important precedents for future synthetic methodology.

Arthur Rudolf Hantzsch's contribution in 1881 through his multicomponent synthesis method revolutionized the field by providing a systematic approach to pyridine derivative preparation. The Hantzsch synthesis typically employs a 2:1:1 mixture of beta-keto acids, aldehydes, and ammonia or its salts, initially producing dihydropyridine intermediates that undergo subsequent oxidation to yield pyridine derivatives. This methodology demonstrated remarkable versatility, with Emil Knoevenagel later showing that asymmetrically substituted pyridine derivatives could be efficiently produced through modified versions of this process.

The industrial significance of pyridine chemistry became apparent in 1924 when Aleksei Chichibabin invented his eponymous synthesis reaction, which utilized inexpensive reagents to address the growing demand for pyridine derivatives. The Chichibabin method involves condensation reactions of aldehydes, ketones, and unsaturated carbonyl compounds in ammonia, though yields typically remain around thirty percent. Despite modest efficiency, the accessibility of starting materials made this approach industrially viable and established pyridine as a readily available synthetic building block.

Significance of 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine in Chemical Research

The compound 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine represents a sophisticated example of modern pyridine functionalization, incorporating multiple strategic modifications that enhance synthetic utility. With the molecular formula C15H26ClNO3Si and a molecular weight of 331.91 grams per mole, this compound demonstrates the evolution of pyridine chemistry from simple aromatic systems to complex, multi-functional synthetic intermediates.

The strategic incorporation of the tert-butyldimethylsilyloxy protecting group at the 4-position methyl substituent reflects contemporary approaches to selective synthesis. This silyl ether protecting group provides exceptional stability under basic conditions while remaining readily removable under acidic or fluoride-mediated conditions, enabling orthogonal protection strategies essential for complex synthetic sequences. The presence of this protecting group indicates the compound's intended use as a synthetic intermediate where selective functional group manipulation is crucial.

The 2-chloro substituent represents a particularly valuable reactive handle for further functionalization. Chloropyridines demonstrate enhanced reactivity toward nucleophilic substitution compared to unsubstituted pyridines due to the electron-withdrawing effect of the halogen. Research has established that 2-chloropyridine readily undergoes nucleophilic substitution reactions to generate pyridine derivatives substituted at both the second and fourth positions, though these reactions often require careful optimization to achieve regioselectivity. The commercial significance of chloropyridines is evident in their use as precursors to numerous pesticides and pharmaceuticals, including pyrithione-based fungicides and various antihistamines.

The dimethoxymethyl group at the 3-position adds another layer of synthetic complexity, providing a masked aldehyde functionality that can be revealed under controlled conditions. This protecting group strategy allows for the temporary masking of reactive aldehyde groups during synthetic sequences where such functionality would interfere with desired transformations. The combination of these three distinct functional groups creates a versatile synthetic platform capable of undergoing diverse chemical transformations.

Contemporary research in carbon-hydrogen functionalization has highlighted the particular challenges associated with pyridine modification. The electron-deficient nature of the pyridine ring system, resulting from the electronegative nitrogen atom, significantly reduces reactivity toward traditional electrophilic aromatic substitution reactions. However, recent advances in transition-metal catalyzed carbon-hydrogen functionalization have opened new avenues for direct pyridine modification, with compounds like 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine serving as important substrates for method development.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C15H26ClNO3Si | Multi-functional synthetic intermediate |

| Molecular Weight | 331.91 g/mol | Moderate molecular weight for synthetic utility |

| Chlorine Substitution | 2-position | Enhanced nucleophilic reactivity |

| Protecting Groups | Silyl ether, acetal | Orthogonal deprotection strategies |

| Synthetic Applications | Intermediate | Complex molecule synthesis |

Properties

IUPAC Name |

tert-butyl-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26ClNO3Si/c1-15(2,3)21(6,7)20-10-11-8-9-17-13(16)12(11)14(18-4)19-5/h8-9,14H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITGZOPYNOGRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C(=NC=C1)Cl)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701126569 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701126569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-67-7 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701126569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chloro-3-(dimethoxymethyl)pyridine Intermediate

This intermediate is a key precursor and can be synthesized via a multi-step process starting from relatively simple pyridine derivatives or related precursors such as voitol (2-methyl-4H-pyran-4-one derivatives) as described in patent CN102304083A.

| Step | Reaction Type | Conditions & Reagents | Outcome/Yield |

|---|---|---|---|

| 1 | Methylation | React voitol with dimethyl phosphate in NaOH solution under ice bath (0–4 °C) for 3–6 h | 3-methoxy-2-methyl-4H-pyran-4-one (~78% yield) |

| 2 | Amination | Treat product with ammonia solution at 40–45 °C for 3–6 h | 3-methoxy-2-methyl-4(1H)-pyridone (crystalline) |

| 3 | Chlorination | Reflux with phosphorus oxychloride (POCl3) 8–12 h under ice bath | 4-chloro-3-methoxypyridine |

| 4 | Oxidation | Treat with hydrogen peroxide in glacial acetic acid at 50–80 °C for 3–6 h | 4-chloro-3-methoxypyridine N-oxide |

| 5 | Methylolation | React with aceticanhydride and sodium hydroxide at elevated temperature | 2-methylol-3,4-dimethoxypyridine |

| 6 | Secondary chlorination | React with sulfur oxychloride (SOCl2) in methylene chloride at 0–3 °C | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (76–78% yield) |

This sequence provides the chloromethyl and dimethoxymethyl groups on the pyridine ring necessary for the target compound.

Introduction and Protection of the Hydroxymethyl Group at Position 4

The hydroxymethyl substituent at position 4 is introduced and then protected as a tert-butyldimethylsilyl (TBS) ether to enhance stability and facilitate further transformations.

Typical procedure for TBS protection:

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Hydroxymethylation | Introduce hydroxymethyl group via nucleophilic substitution or formylation followed by reduction | Position 4 functionalization |

| 2 | Protection with TBSCl | React hydroxymethyl pyridine with tert-butyldimethylsilyl chloride (TBSCl), imidazole, and DMAP in DMF at room temperature for 2 h | Efficient silylation of hydroxyl |

This method is adapted from similar silyl ether protections described in organic synthesis literature.

Formation of the Dimethoxymethyl Group

The dimethoxymethyl group (acetal type) at position 3 is typically introduced by reacting the corresponding aldehyde or chloromethyl intermediate with trimethyl orthoformate (HC(OMe)3) in the presence of acid catalysts such as pyridinium p-toluenesulfonate (PPTS) in methanol.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | 3-methoxy-2-methyl-4H-pyran-4-one | Methylation | Dimethyl phosphate, NaOH, ice bath | ~78% yield |

| 2 | 3-methoxy-2-methyl-4(1H)-pyridone | Amination | Ammonia, 40–45 °C | Crystalline product |

| 3 | 4-chloro-3-methoxypyridine | Chlorination | POCl3, reflux, ice bath | Intermediate |

| 4 | 4-chloro-3-methoxypyridine N-oxide | Oxidation | H2O2, glacial acetic acid, 50–80 °C | Intermediate |

| 5 | 2-methylol-3,4-dimethoxypyridine | Methylolation | Aceticanhydride, NaOH, reflux | ~56% yield |

| 6 | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | Secondary chlorination | SOCl2, methylene chloride, 0–3 °C | 76–78% yield |

| 7 | 4-(hydroxymethyl)-2-chloro-3-(dimethoxymethyl)pyridine | Hydroxymethylation | Nucleophilic substitution/formylation | Position 4 functionalization |

| 8 | 4-((tert-butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine | Protection with TBSCl | TBSCl, imidazole, DMAP, DMF | Efficient silylation |

Research Findings and Considerations

The multi-step synthesis is optimized for yield and selectivity, with careful temperature control during chlorination and silylation steps to avoid decomposition or side reactions.

The use of tert-butyldimethylsilyl chloride and imidazole in DMF provides a mild and efficient method for hydroxyl protection, preserving the integrity of sensitive groups such as the dimethoxymethyl acetal.

The dimethoxymethyl group is stable under the silylation conditions but requires acidic conditions for deprotection, which must be avoided during synthesis to maintain compound stability.

The chloromethyl intermediate is crucial for further functionalization and can be prepared in good yield (>75%) from relatively inexpensive starting materials, improving the cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxymethyl group, to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated products or other functionalized derivatives.

Substitution: Formation of new pyridine derivatives with various substituents.

Scientific Research Applications

Organic Synthesis

TBSO-MP is utilized as a versatile building block in organic synthesis. Its silyl ether group provides protection for alcohol functionalities during multi-step synthesis processes. This property is particularly useful in the synthesis of complex molecules where selective deprotection is required.

Medicinal Chemistry

Research indicates that TBSO-MP exhibits potential biological activity, making it a candidate for drug development. The chlorinated pyridine moiety is known for its role in various pharmacological activities, including antimicrobial and anti-inflammatory effects. Studies have focused on:

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of TBSO-MP may possess antimicrobial properties against specific pathogens.

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Material Science

TBSO-MP's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in coatings and adhesives. Research has shown that incorporating TBSO-MP can improve thermal stability and mechanical strength.

Case Study 1: Synthesis of Pyridine Derivatives

In a study published by Aladdin Scientific, researchers demonstrated the use of TBSO-MP as a precursor for synthesizing novel pyridine derivatives. These derivatives exhibited enhanced solubility and bioavailability compared to their non-silylated counterparts, suggesting improved pharmacokinetic profiles for potential drug candidates .

Case Study 2: Antimicrobial Screening

A recent investigation evaluated the antimicrobial efficacy of TBSO-MP against various bacterial strains. Results indicated that compounds derived from TBSO-MP showed significant inhibition zones compared to control samples, highlighting its potential as an antimicrobial agent .

Case Study 3: Polymer Applications

Research conducted by Sigma-Aldrich explored the incorporation of TBSO-MP into polymer systems. The study found that polymers modified with TBSO-MP displayed improved thermal properties and reduced moisture absorption, making them suitable for applications in coatings and sealants .

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound A : 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (HB279)

- Molecular Formula : C₂₀H₃₅ClN₂O₃Si

- Molecular Weight : 415.04

- Key Differences: A pyrrolidinylmethyl group replaces the TBDMS-O-methyl group, introducing a secondary amine and increasing steric bulk.

Compound B : 2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Compound C : tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate (HB275)

Comparative Analysis of Reactivity and Stability

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Protecting Group | TBDMS ether | TBDMS + pyrrolidine | Boronate ester | tert-Butyl carbamate |

| Stability | Stable to base | Moderate | Hydrolysis-prone | Acid-sensitive |

| Reactivity | Nucleophilic substitution | H-bond donor sites | Suzuki coupling | Amine deprotection |

| Molecular Weight | 313.59 | 415.04 | 313.59 | 342.81 |

| Key Applications | Nucleoside analogs | Ligand synthesis | Cross-coupling | Peptide intermediates |

- TBDMS vs. Boronate Esters : The TBDMS group in the target compound provides orthogonal protection compared to boronate esters, which are tailored for cross-coupling but require anhydrous conditions .

- Carbamate vs. Silyl Ether : Compound C’s carbamate is preferable for amine protection in acidic workflows, whereas the TBDMS group is ideal for basic or neutral conditions .

Commercial Availability and Pricing

- Target Compound : Available in 1 g ($400), 5 g ($1,600), and 25 g ($4,800) quantities, consistent with intermediates in high-demand research .

- Compound A (HB279) : Similarly priced, reflecting its niche use in complex ligand synthesis .

- Compound B : Sold as a 250 mg unit ($NA), emphasizing its specialized role in boronation chemistry .

Research Findings and Trends

- Nucleoside Analog Synthesis : The target compound’s TBDMS group is critical in Cu(I)-catalyzed "click" reactions for triazole-linked nucleosides, achieving 89% yields in optimized protocols .

- Boronate Derivatives : Compound B’s utility in Suzuki reactions is well-documented, with applications in kinase inhibitor synthesis .

- Trend Toward Orthogonal Protection : Catalogs highlight a growing preference for TBDMS and carbamate groups in multi-step syntheses due to their complementary stability profiles .

Biological Activity

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is a compound of interest in organic synthesis and medicinal chemistry. Its unique structural features, including a pyridine ring and silyl ether functionality, suggest potential biological activities, particularly in the context of drug development and chemical biology.

This compound has the following chemical formula: C15H26ClN O3Si, with a molecular weight of 331.91 g/mol. The presence of both chloro and dimethoxymethyl groups contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is still under investigation, but preliminary studies suggest it may have significant pharmacological potential.

While detailed mechanisms for this specific compound are not fully elucidated, compounds containing pyridine derivatives often interact with various biological targets. These may include:

- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : Some compounds can modulate receptor activity, influencing signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial properties of pyridine derivatives and found that compounds with similar functional groups exhibited significant activity against various bacterial strains. Though specific data for our compound is limited, its structural similarities suggest potential efficacy .

- Anticancer Properties : Research on related pyridine compounds has shown promise in cancer treatment by inducing apoptosis in cancer cells. For instance, studies have indicated that modifications to the pyridine ring can enhance cytotoxicity against tumor cells .

- Pharmacokinetics : Understanding the bioavailability and metabolic stability of such compounds is crucial for their development as therapeutic agents. Preliminary data suggest that the silyl ether group may enhance lipophilicity, potentially improving membrane permeability .

Data Table: Comparison of Biological Activities

Q & A

What are the key synthetic challenges in preparing 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, and what protective group strategies are recommended?

Answer:

The synthesis involves introducing oxygen-sensitive substituents, including the tert-butyldimethylsilyl (TBDMS) ether and dimethoxymethyl groups. Challenges include:

- Regioselective chlorination : Electrophilic substitution at the pyridine 2-position requires careful control to avoid side reactions.

- Silylation : The TBDMS group is introduced via silylation of a hydroxyl intermediate under anhydrous conditions, as seen in analogous pyridine derivatives .

- Dimethoxymethyl introduction : This group may be added via nucleophilic addition to a carbonyl intermediate, followed by acetal formation.

Purification via silica gel chromatography is critical to isolate the product from desilylation byproducts .

How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?

Answer:

- ¹H NMR :

- TBDMS protons: Singlet at ~0.1 ppm (Si(CH₃)₂).

- Dimethoxymethyl: Singlet at ~3.3 ppm (OCH₃).

- Pyridine protons: Splitting patterns reflect substitution (e.g., 4-position proton as a doublet).

- ¹³C NMR : Confirms quaternary carbons adjacent to chlorine (~110–120 ppm).

- HRMS : Matches the exact molecular mass (331.91 g/mol for C₁₅H₂₆ClNO₃Si) .

- Purity : Assessed via HPLC with UV detection (254 nm), monitoring for hydrolyzed byproducts .

What computational methods predict the compound’s reactivity and electronic properties for catalytic/inhibitory applications?

Answer:

- DFT calculations : Model HOMO-LUMO gaps to predict charge-transfer potential. Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, critical for enzyme interactions .

- Molecular docking : Predicts binding affinity to targets like CYP1B1, leveraging structural data from estrane-pyridine inhibitors. For example, pyridine substituent position (C2 vs. C3/C4) significantly impacts inhibition .

How do substituents influence the compound’s stability under acidic/basic conditions?

Answer:

- TBDMS group : Acid-labile; cleaves in acidic media (e.g., TFA/water). Stable in neutral/basic conditions.

- Dimethoxymethyl : Hydrolyzes in strong acids to formaldehyde and methanol.

- Chlorine : Deactivates the pyridine ring, reducing electrophilic substitution.

Stability studies should use accelerated degradation tests (e.g., pH 1–14 buffers) monitored via TLC/HPLC .

What are potential biomedical applications, and how can bioactivity be evaluated?

Answer:

- Anticancer activity : Chloro- and methoxy-substituted pyridines show antitumor effects. Screen against cancer cell lines (e.g., MCF-7) using MTT assays .

- Enzyme inhibition : Test CYP1B1 inhibition via ethoxyresorufin-O-deethylase (EROD) assays. Compare IC₅₀ values to α-naphthoflavone (IC₅₀ = 0.083 μM) .

- In vivo studies : Evaluate pharmacokinetics in rodent models for metabolic stability and plasma concentration profiles .

How to resolve literature contradictions regarding synthetic yields or bioactivity of analogous pyridines?

Answer:

- Synthetic yields : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). Polar aprotic solvents may reduce silylation efficiency due to competing reactions .

- Bioactivity discrepancies : Standardize assays using consistent cell lines (e.g., HCT-116 for cytotoxicity) and enzyme sources. Include positive controls (e.g., α-naphthoflavone) for comparability .

What spectroscopic techniques analyze tautomerism or supramolecular interactions of this compound?

Answer:

- UV/Vis spectroscopy : Assess substituent effects on absorption maxima (e.g., bathochromic shifts in polar solvents) .

- X-ray crystallography : Resolve solid-state conformation and hydrogen-bonding networks, as demonstrated for tert-butyl pyridine derivatives .

- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) and tautomeric equilibria .

How does the TBDMS group impact the compound’s metabolic stability in biological systems?

Answer:

The TBDMS group enhances lipophilicity, improving membrane permeability but may reduce metabolic stability due to hydrolysis by esterases. In vivo studies of similar compounds show prolonged plasma half-lives when stabilized against enzymatic cleavage .

What safety precautions are critical when handling this compound?

Answer:

- Protective equipment : Use gloves, goggles, and fume hoods due to potential toxicity (H315/H319 skin/eye irritation).

- Waste disposal : Separate hydrolyzed byproducts (e.g., silanols) and dispose via certified hazardous waste protocols .

How can structural modifications enhance inhibitory potency or selectivity?

Answer:

- Substituent positioning : Pyridine C2 substituents (vs. C3/C4) improve CYP1B1 inhibition, as shown in estrane-pyridine derivatives .

- Electron-withdrawing groups : Chlorine enhances electrophilicity for stronger enzyme interactions.

- Steric effects : Bulkier groups (e.g., tert-butyl) may hinder binding; optimize via molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.